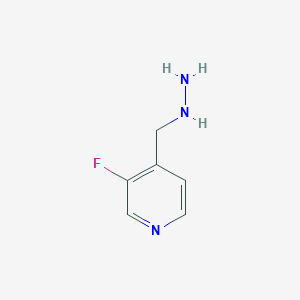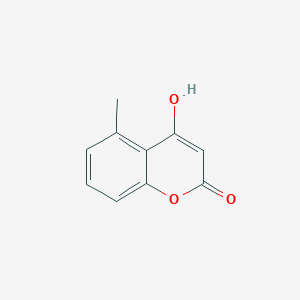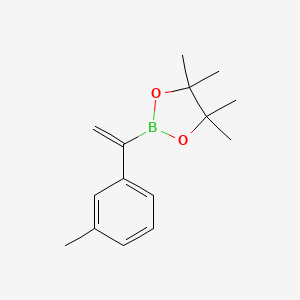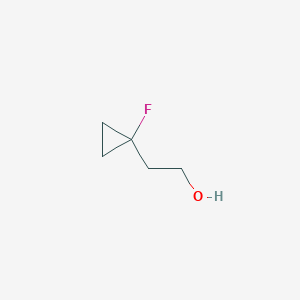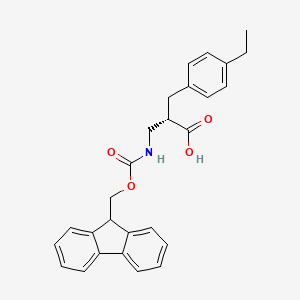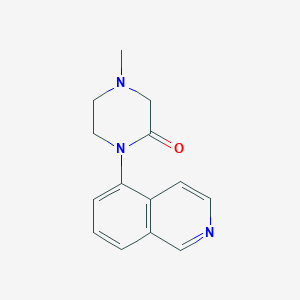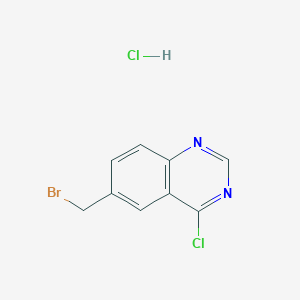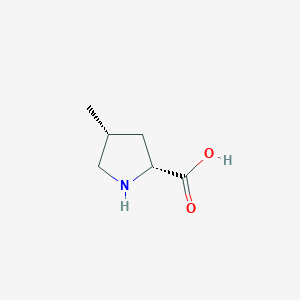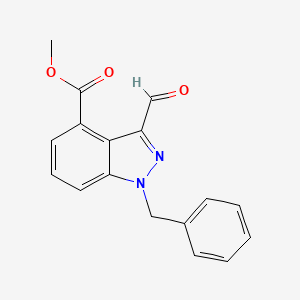
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the indazole core. The formyl group is introduced via a Vilsmeier-Haack reaction using DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Methyl 1-benzyl-3-carboxyl-1h-indazole-4-carboxylate.
Reduction: Methyl 1-benzyl-3-hydroxymethyl-1h-indazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, altering their function and leading to biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- Methyl 3-formyl-1H-indole-4-carboxylate
- Methyl 1H-indazole-3-carboxylate
- 1-Benzyl-3-formyl-1H-indazole
Comparison: Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is unique due to the presence of both a benzyl and formyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 1-benzyl-3-formylindazole-4-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)13-8-5-9-15-16(13)14(11-20)18-19(15)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |
InChI Key |
MWRFKJXUDKWAOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N(N=C2C=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)
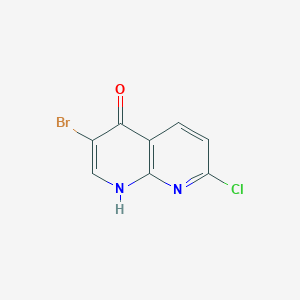
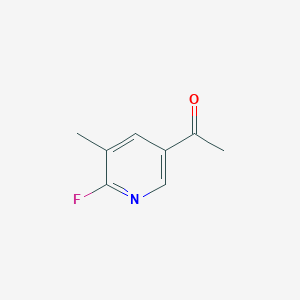
![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
